4-Desfluoro Sitagliptin - 1345822-87-8

4-Desfluoro Sitagliptin

Catalog Number: EVT-1483491
CAS Number: 1345822-87-8
Molecular Formula: C₁₆H₁₉F₅N₅O₅P
Molecular Weight: 487.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sitagliptin is classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [] It is marketed under the brand name Januvia and prescribed for the treatment of Type 2 diabetes mellitus. [] In scientific research, Sitagliptin is often utilized to investigate the role of the DPP-4 enzyme in various physiological processes and disease models. [] While Sitagliptin primarily functions as an anti-diabetic agent, its applications extend beyond diabetes management due to its influence on incretin hormones and potential pleiotropic effects. []

Mechanism of Action

Diabetes Management

Sitagliptin is widely utilized in clinical practice for managing type 2 diabetes mellitus. [, , ] Its primary mechanism of action, inhibiting DPP-4 and subsequently increasing incretin levels, contributes to improved glycemic control. [, , ] Numerous studies have demonstrated its efficacy in lowering HbA1c levels, both as monotherapy and in combination with other antidiabetic agents like metformin. [, , , ]

Non-Alcoholic Fatty Liver Disease (NAFLD)

Some research suggests potential benefits of Sitagliptin in managing NAFLD. [, , ] While the exact mechanisms are not fully understood, studies propose that Sitagliptin might indirectly improve liver function by influencing glucose metabolism and reducing liver fat content, although further research is needed to confirm these findings. [, , ]

Cardiovascular Health

Large clinical trials have investigated the cardiovascular safety and potential benefits of Sitagliptin in individuals with Type 2 diabetes and established cardiovascular disease. [] Results indicate that Sitagliptin does not increase the risk of major adverse cardiovascular events, hospitalization for heart failure, or other adverse effects. []

Applications

Preliminary research has explored the use of Sitagliptin in other conditions, including psoriasis, [] cystic fibrosis with abnormal glucose tolerance, [] and latent autoimmune diabetes in adults (LADA). [] While findings are promising, further investigation is necessary to establish its efficacy and safety in these contexts.

Sitagliptin

Compound Description: Sitagliptin is an orally active, potent, and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is widely used as an antidiabetic agent for the treatment of type 2 diabetes mellitus. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It exerts its therapeutic effects by increasing the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which enhance insulin secretion and improve glycemic control. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Sitagliptin has also shown potential in treating other conditions, including non-alcoholic fatty liver disease, cardiovascular diseases, and psoriasis, due to its anti-inflammatory, antioxidant, and antifibrotic properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

3-Desamino-2,3-dehydrositagliptin & 3-Desamino-3,4-dehydrositagliptin

Compound Description: These two compounds are identified as United States Pharmacopeia impurities of Sitagliptin. [] They can arise during the synthesis of Sitagliptin and may impact its quality, safety, and efficacy.

Anagliptin

Compound Description: Anagliptin is another DPP-4 inhibitor, similar in its mechanism of action to Sitagliptin. [] It is also used for the treatment of type 2 diabetes mellitus.

Relevance: Anagliptin belongs to the same chemical class of DPP-4 inhibitors as Sitagliptin and 4-Desfluoro Sitagliptin. While the precise structure of 4-Desfluoro Sitagliptin is not provided in the papers, its classification as a Sitagliptin analog implies structural similarities with other DPP-4 inhibitors like Anagliptin. Studying the effects and properties of Anagliptin, such as its impact on PCSK9 levels, might offer insights into the potential pharmacological profile of 4-Desfluoro Sitagliptin. []

Liraglutide

Compound Description: Liraglutide is a glucagon-like peptide-1 receptor agonist (GLP-1RA) used for the treatment of type 2 diabetes mellitus. [] It mimics the effects of GLP-1, an incretin hormone, by binding to and activating GLP-1 receptors.

Relevance: Although Liraglutide belongs to a different drug class than Sitagliptin and 4-Desfluoro Sitagliptin (DPP-4 inhibitors), both drug classes ultimately target the incretin pathway to improve glycemic control in type 2 diabetes. [] Liraglutide's impact on cardiovascular biomarkers and its comparison with DPP-4 inhibitors like Sitagliptin in clinical trials provide valuable context for understanding the potential benefits and risks of drugs targeting the incretin pathway, which could be relevant for 4-Desfluoro Sitagliptin as well. []

Properties

CAS Number

1345822-87-8

Product Name

4-Desfluoro Sitagliptin

IUPAC Name

(3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid

Molecular Formula

C₁₆H₁₉F₅N₅O₅P

Molecular Weight

487.32

InChI

InChI=1S/C16H16F5N5O.H3O4P/c17-10-1-2-12(18)9(5-10)6-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;1-5(2,3)4/h1-2,5,11H,3-4,6-8,22H2;(H3,1,2,3,4)/t11-;/m1./s1

SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O

Synonyms

(R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one-phosphate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.